3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate
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Overview
Description
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate is a complex organic compound that features a morpholine ring and a dimethylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the morpholine derivative with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as morpholine-4-carboxylate and morpholine-4-sulfonamide share structural similarities with 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate.
Dimethylsulfamoyl Compounds: Other compounds containing the dimethylsulfamoyl group, such as dimethylsulfamoyl chloride, are also similar.
Uniqueness
This compound is unique due to the combination of the morpholine ring and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
942877-07-8 |
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Molecular Formula |
C13H19N3O5S |
Molecular Weight |
329.37g/mol |
IUPAC Name |
[3-(dimethylsulfamoylamino)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O5S/c1-15(2)22(18,19)14-11-4-3-5-12(10-11)21-13(17)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3 |
InChI Key |
MBTXZKOPYHYZHI-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Origin of Product |
United States |
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